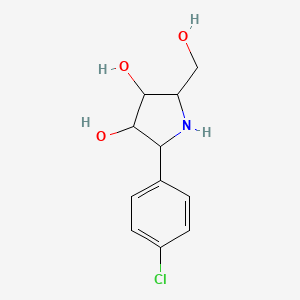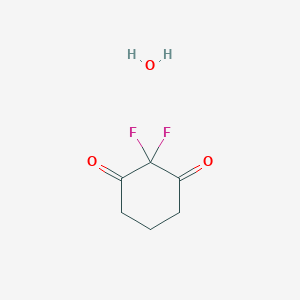
C.I. Basic Blue 75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Basic Blue 75 is a synthetic dye belonging to the class of basic dyes, which are known for their bright and intense colors. This compound is primarily used in the textile industry for dyeing acrylic fibers, but it also finds applications in other industries such as cosmetics and paper manufacturing. The chemical structure of this compound includes a phenoxazin-5-ium core, which is responsible for its vibrant blue color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Blue 75 typically involves the condensation of N,N-diethyl-3-methoxybenzenamine with 3-(diethylamino)phenol. The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization and filtration to obtain the final dye product. The industrial process is optimized to ensure high yield and purity of the dye.
Chemical Reactions Analysis
Types of Reactions
C.I. Basic Blue 75 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chromophore structure, affecting the color properties of the dye.
Substitution: The dye can participate in substitution reactions where functional groups on the phenoxazin-5-ium core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce leuco forms of the dye.
Scientific Research Applications
C.I. Basic Blue 75 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic uses, including antimicrobial properties.
Industry: Utilized in the production of colored plastics, inks, and cosmetics
Mechanism of Action
The mechanism of action of C.I. Basic Blue 75 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction is primarily driven by electrostatic forces and hydrogen bonding. The pathways involved in its action include the disruption of cellular processes in microorganisms, leading to their inhibition or death .
Comparison with Similar Compounds
Similar Compounds
C.I. Basic Blue 9: Another basic dye with a similar chromophore structure but different substituents.
C.I. Basic Blue 86: Shares the phenoxazin-5-ium core but has different functional groups attached.
Uniqueness
C.I. Basic Blue 75 is unique due to its specific combination of substituents on the phenoxazin-5-ium core, which imparts distinct color properties and reactivity. Its high affinity for acrylic fibers and stability under various conditions make it particularly valuable in the textile industry .
Properties
CAS No. |
12221-43-1 |
|---|---|
Molecular Formula |
C22H22N3O.Cl3Zn C22H22Cl3N3OZn |
Molecular Weight |
516.2 g/mol |
IUPAC Name |
(7-anilinophenoxazin-3-ylidene)-diethylazanium;trichlorozinc(1-) |
InChI |
InChI=1S/C22H21N3O.3ClH.Zn/c1-3-25(4-2)18-11-13-20-22(15-18)26-21-14-17(10-12-19(21)24-20)23-16-8-6-5-7-9-16;;;;/h5-15H,3-4H2,1-2H3;3*1H;/q;;;;+2/p-2 |
InChI Key |
KLHMIHDWUUHXLQ-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC=C4)OC2=C1)CC.Cl[Zn-](Cl)Cl |
Synonyms |
C.I. Basic Blue 75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)
